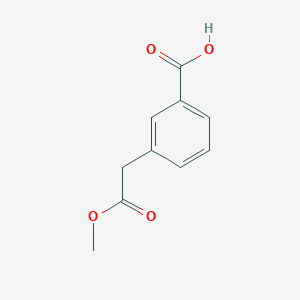

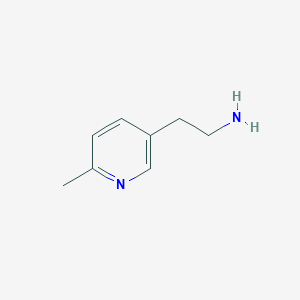

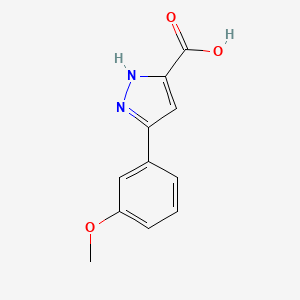

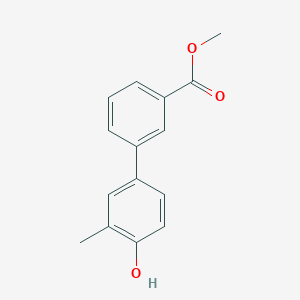

4-(Methoxymethoxy)aniline

Descripción general

Descripción

Synthesis Analysis

The synthesis of aniline derivatives is a topic of interest in several papers. For instance, the synthesis of 4-anilino-quinoline derivatives is described, which involves the substitution of the quinoline ring and highlights the importance of the position of substituents for antiproliferative activity . Another paper discusses the synthesis of 4-methoxy-1H-quinolin-2-ones from substituted aniline, which involves a multi-step process including the use of malonic acid and phosphorous oxychloride . Additionally, the synthesis of substituted anilino-benzylidenes is reported, characterized by their sharp melting points and elemental analyses . These methods provide a foundation for understanding the synthesis of 4-(Methoxymethoxy)aniline, which may involve similar reagents and reaction conditions.

Molecular Structure Analysis

The molecular structure of aniline derivatives is crucial for their chemical behavior and potential applications. The crystal structure of 4-methoxyanilinium chloride methoxyaniline is described, revealing a one-dimensional supramolecular ladder and two-dimensional sheet formation due to N-H...Cl hydrogen bonds . Similarly, the structure of 4-Acetyl-N-(4-methoxybenzylidene)aniline is characterized by infrared spectroscopy and XRD techniques, with computational studies supporting the findings . These studies suggest that the molecular structure of this compound would also exhibit specific intermolecular interactions and geometrical conformations.

Chemical Reactions Analysis

The reactivity of aniline derivatives with various functional groups is a subject of several papers. For example, the electrosynthesis of poly(aniline-co-o-methoxyaniline) copolymers is discussed, showing how the monomer ratio affects the electrochemical growth and properties of the resulting polymers . The synthesis of Schiff's bases or imines from aniline derivatives is another example of a chemical reaction that provides insights into the potential reactivity of this compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of aniline derivatives are diverse and depend on their molecular structure. The liquid crystalline properties of 4-octyloxy-N-(benzylidene)aniline derivatives are explored, with some derivatives exhibiting stable smectic phases and high orientational order . The antiproliferative and anticonvulsant activities of certain aniline derivatives are also reported, indicating their potential use in medicinal chemistry . These findings suggest that this compound could also possess unique physical and chemical properties relevant to its applications.

Aplicaciones Científicas De Investigación

Substituent Effects on Benzene-Induced Shifts

The properties of 4-substituted N-(4-methoxybenzylidine)anilines, which include derivatives of 4-(Methoxymethoxy)aniline, have been studied for their electronic effects. The weak transmission of electronic effects from the 4- to the α- or 2′-positions in these compounds has been confirmed. These compounds are used to probe through-space field effects, providing insights into molecular interactions and electronic properties (Mago, Sandhu, & Wakefield, 1977).

Structural, Vibrational, and Antimicrobial Activity

4-Methoxy-N-(nitrobenzylidene)-aniline, a related compound, has been synthesized and analyzed for its structural and vibrational properties using spectroscopic techniques and density functional theory. Its antimicrobial activity against various organisms, including Aspergillus niger and Staphylococcus aureus, has been studied. This research is significant for understanding the molecular dynamics and potential pharmaceutical applications of these compounds (Subi, Dhas, Balachandran, & Joe, 2022).

Oxidation Reactions and Structural Analysis

Research on the oxidation of anilines, including 4-alkoxyanilines, to produce azoxyarenes and other compounds, demonstrates the potential of this compound in synthetic chemistry. This research includes elucidating the structure of the oxidation products through crystal structure analysis, contributing to our understanding of aniline oxidation pathways (Gebhardt, Priewisch, Irran, & Rück-Braun, 2008).

Evaluation in Water Treatment

Studies on the degradation of Methoxyanilines in aqueous solutions, including 4-Methoxyaniline, by Fenton-like oxidation, highlight the significance of these compounds in environmental science and engineering. The research focuses on the treatment of wastewater containing Methoxyanilines, assessing their removal efficiency and potential impacts on aquatic life and public health (Chaturvedi & Katoch, 2020).

Optical and Photophysical Properties

Transition-metal complexes with derivatives of this compound have been studied for their optical and photophysical properties. These studies are crucial in the field of materials science, particularly in the development of new materials with specific optical characteristics (Li, Xu, Song, & Li, 2007).

Synthesis and Characterization in Polymer Science

The synthesis and characterization of various derivatives of this compound have been explored in the context of polymer science. These studies involve understanding the thermal behavior, electrical conductivity, solubility, and optical properties of polymers containing these compounds, offering insights into their applications in advanced materials science (Kaya & Yıldırım, 2008).

Safety and Hazards

4-(Methoxymethoxy)aniline is classified as a warning hazard. It is toxic if swallowed, in contact with skin, or if inhaled. It may cause an allergic skin reaction and serious eye damage. It is also suspected of causing genetic defects and cancer . Precautionary measures include avoiding contact with skin and eyes, not breathing dust, mist, or vapors, and using personal protective equipment .

Propiedades

IUPAC Name |

4-(methoxymethoxy)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-10-6-11-8-4-2-7(9)3-5-8/h2-5H,6,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMFXZWXKPPPNSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=CC=C(C=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00509265 | |

| Record name | 4-(Methoxymethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00509265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

876-30-2 | |

| Record name | 4-(Methoxymethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00509265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.